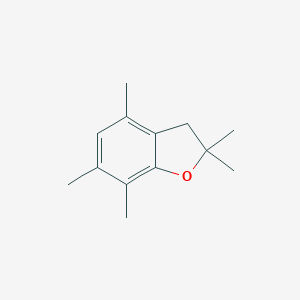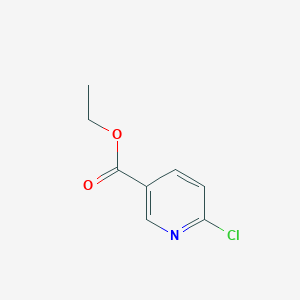
6-氯烟酸乙酯
描述
Ethyl 6-chloronicotinate (E-6-ClN) is a chemical compound that has been studied for its structural and physicochemical properties. The molecule has been recorded spectroscopically in the solid phase and in DMSO solution, revealing details about its vibrational modes and chemical shifts . The compound's geometry has been optimized, and various electronic properties such as excitation energies, HOMO and LUMO energies, and molecular electrostatic potential have been analyzed . This compound is structurally related to 6-Chloronicotinic acid (6-CNA), which has been studied in different solvents to understand its solid-liquid equilibrium behavior .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of E-6-ClN, they do provide insights into related compounds and their synthesis methods. For example, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a multi-step process including reduction, deprotonation, methylation, and elimination reactions . Similarly, the preparation of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates involves reactions with O- and N-nucleophiles . These methods could potentially be adapted for the synthesis of E-6-ClN.
Molecular Structure Analysis
The molecular structure of E-6-ClN has been investigated using spectroscopic methods and density functional theory (DFT) calculations. The compound exists in two possible isomers, and its geometry has been fully optimized. Vibrational spectra have been calculated and assigned based on the potential energy distribution of the vibrational modes . The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of E-6-ClN can be inferred from studies on similar compounds. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with various nucleophiles to form different products, indicating that the chloromethyl group is a reactive site . Although specific reactions of E-6-ClN are not detailed in the provided papers, the studies on related compounds suggest that E-6-ClN could undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of E-6-ClN have been explored through various computational methods. The electronic properties, such as HOMO and LUMO energies, provide insight into the molecule's reactivity and stability . The molecular electrostatic potential maps indicate regions of negative and positive potential, which are important for predicting sites of reactivity . Additionally, the solubility of 6-CNA in various solvents has been studied, which could be relevant for understanding the solubility behavior of E-6-ClN .
科学研究应用
光谱研究
6-氯烟酸乙酯 (E-6-ClN) 的光谱特性已得到广泛研究。Karabacak 等人 (2016) 使用 FT-IR、FT-拉曼、色散拉曼和 NMR 光谱进行了全面的分析。他们研究了分子的结构和光谱数据,包括振动模式的势能分布 (PED)、化学位移、电子性质和热力学特征。这项研究深入了解了 E-6-ClN 的物理化学性质,为理解其分子结构和行为做出了重大贡献 (Karabacak、Calisir、Kurt、Kose 和 Atac,2016)。
固液平衡行为
郭等人的另一项研究 (2021) 探讨了 6-氯烟酸(一种密切相关的化合物)在各种溶剂中的固液平衡行为。该研究采用热力学分析和分子动力学模拟来了解溶质-溶剂相互作用,为氯烟酸衍生物在不同溶剂系统中的溶解度和相互作用行为提供了有价值的见解 (Guo、Lin、Shi、Ma 和 Bao,2021)。
化学合成及应用
6-氯烟酸乙酯也已用作合成复杂分子的中间体。Andersen 等人 (2013) 描述了其在 P2Y12 受体选择性和可逆拮抗剂 AZD1283 的千克级合成中的应用。该研究突出了 6-氯烟酸乙酯在药物合成中的实际应用,展示了其在治疗剂开发中的重要性 (Andersen、Aurell、Zetterberg、Bollmark、Ehrl、Schuisky 和 Witt,2013)。
安全和危害
Ethyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
属性
IUPAC Name |
ethyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDJJTQWIZLGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384090 | |
| Record name | Ethyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloronicotinate | |
CAS RN |
49608-01-7 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

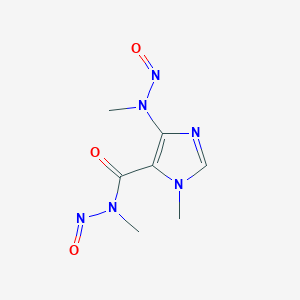

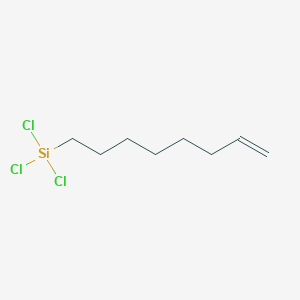
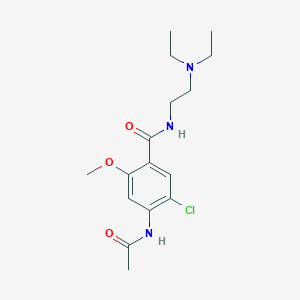
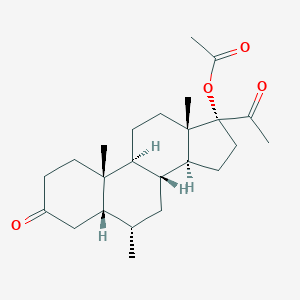
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
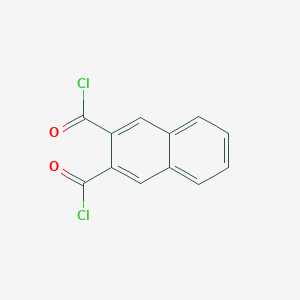

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
